molecular formula C6H7BrN2O B582033 3-Amino-5-bromo-4-methylpyridin-2-ol CAS No. 889943-27-5

3-Amino-5-bromo-4-methylpyridin-2-ol

Cat. No.: B582033
CAS No.: 889943-27-5
M. Wt: 203.039
InChI Key: MJCZLSIEABVIDQ-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-4-methylpyridin-2-ol: is a heterocyclic organic compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, characterized by the presence of an amino group at the third position, a bromine atom at the fifth position, a methyl group at the fourth position, and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-4-methylpyridin-2-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-methylpyridine, followed by nitration and subsequent reduction to introduce the amino group. The hydroxyl group can be introduced through hydrolysis or other suitable reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxo derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting the amino group to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 3-Amino-5-bromo-4-methylpyridin-2-ol is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: The compound can be used in the synthesis of advanced materials, including polymers and dyes. Its unique structure allows for the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-4-methylpyridin-2-ol and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromine, and hydroxyl groups allows for diverse interactions with molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

  • 5-Bromo-4-methylpyridin-3-amine
  • 2-Amino-5-bromo-4-methylpyridine
  • 5-Bromo-2-hydroxy-4-methylpyridine

Comparison: 3-Amino-5-bromo-4-methylpyridin-2-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific synthetic and research applications.

Properties

IUPAC Name

3-amino-5-bromo-4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCZLSIEABVIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652815
Record name 3-Amino-5-bromo-4-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889943-27-5
Record name 3-Amino-5-bromo-4-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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